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molecular formula C9H5BrO2S B1282756 4-Bromobenzo[b]thiophene-2-carboxylic acid CAS No. 5194-37-6

4-Bromobenzo[b]thiophene-2-carboxylic acid

Cat. No. B1282756
M. Wt: 257.11 g/mol
InChI Key: LAYNZUFIYSYHIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07863302B2

Procedure details

Copper powder (49.8 g) is added to a stirred mixture of 4-bromo-benzo[b]thiophene-2-carboxylic acid (995.5 g, 3.87 mol) and quinoline (1.99 L) and the resultant mixture is heated to and maintained at 15 to 195° C. for 5 h. The mixture is allowed to cool to room temperature and the reaction is quenched by the addition of a mixture of ice (5.81 Kg) and concentrated hydrochloric acid (2.48 L). TBME (9 L) is added and the mixture is stirred vigorously for 10 min and filtered. The clarified layers are separated and the aqueous layer is extracted with TBME (1.0 L). The combined extracts are washed with hydrochloric acid (1 M, 2×5.00 L) and water (4.0 L), dried over magnesium sulfate, filtered, and concentrated under reduced pressure to afford the crude product (640 g) as a brown oil which solidifies on standing overnight. The residue is slurried in methanol (500 mL, 0.5 vol) at −10 to 0° C. for 1.5 h, the observed solid material is collected by filtration and pulled dry on the filter. The methanolic mother liquors are concentrated by rotary evaporation. The residue is combined with the isolated solid material, slurried in TBME (2.0 L) and the collected solids are washed with TBME (660 L). The combined liquors and washes are washed with hydrochloric acid (1 M, 660 mL), saturated aqueous sodium hydrogen carbonate. (2×1.0 L) and water (4.0 L), dried over magnesium sulfate, filtered and concentrated by rotary evaporation at 40° C. to afford the crude product. The residue is slurried in methanol (1.10 L) at −10 to 0° C. for 1 h. The observed solid is collected by filtration and dried under vacuum at 20° C. to afford 4-bromo-benzo[b]thiophene as an off-white solid (315 g, 37%). 1H NMR (CDCl3): δ 7.81 (d, 1H, J=8.0 Hz), 7.57-7.48 (m, 3H), 7.21 (t, 1H, J=7.7 Hz).
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
1.1 L
Type
solvent
Reaction Step Three
Quantity
995.5 g
Type
reactant
Reaction Step Four
Quantity
1.99 L
Type
reactant
Reaction Step Four
Name
Copper
Quantity
49.8 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:10]2[CH:9]=[C:8](C(O)=O)[S:7][C:6]=2[CH:5]=[CH:4][CH:3]=1.N1C2C(=CC=CC=2)C=CC=1>CO.[Cu]>[Br:1][C:2]1[C:10]2[CH:9]=[CH:8][S:7][C:6]=2[CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
500 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
1.1 L
Type
solvent
Smiles
CO
Step Four
Name
Quantity
995.5 g
Type
reactant
Smiles
BrC1=CC=CC=2SC(=CC21)C(=O)O
Name
Quantity
1.99 L
Type
reactant
Smiles
N1=CC=CC2=CC=CC=C12
Name
Copper
Quantity
49.8 g
Type
catalyst
Smiles
[Cu]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
105 (± 90) °C
Stirring
Type
CUSTOM
Details
the mixture is stirred vigorously for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
CUSTOM
Type
CUSTOM
Details
the reaction is quenched by the addition of a mixture of ice (5.81 Kg) and concentrated hydrochloric acid (2.48 L)
ADDITION
Type
ADDITION
Details
TBME (9 L) is added
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The clarified layers are separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer is extracted with TBME (1.0 L)
WASH
Type
WASH
Details
The combined extracts are washed with hydrochloric acid (1 M, 2×5.00 L) and water (4.0 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to afford the crude product (640 g) as a brown oil which
WAIT
Type
WAIT
Details
on standing overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
the observed solid material is collected by filtration
CUSTOM
Type
CUSTOM
Details
pulled dry on the filter
CONCENTRATION
Type
CONCENTRATION
Details
The methanolic mother liquors are concentrated by rotary evaporation
WASH
Type
WASH
Details
the collected solids are washed with TBME (660 L)
WASH
Type
WASH
Details
The combined liquors and washes are washed with hydrochloric acid (1 M, 660 mL), saturated aqueous sodium hydrogen carbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
(2×1.0 L) and water (4.0 L), dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by rotary evaporation at 40° C.
CUSTOM
Type
CUSTOM
Details
to afford the crude product
FILTRATION
Type
FILTRATION
Details
The observed solid is collected by filtration
CUSTOM
Type
CUSTOM
Details
dried under vacuum at 20° C.

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
BrC1=CC=CC=2SC=CC21
Measurements
Type Value Analysis
AMOUNT: MASS 315 g
YIELD: PERCENTYIELD 37%
YIELD: CALCULATEDPERCENTYIELD 38.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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